molecular formula C15H17BO3 B1276752 4-Benzyloxy-3,5-dimethylphenylboronic acid CAS No. 333788-94-6

4-Benzyloxy-3,5-dimethylphenylboronic acid

Cat. No. B1276752
M. Wt: 256.11 g/mol
InChI Key: CJTSQFDAXDNKNQ-UHFFFAOYSA-N
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Description

The compound of interest, 4-Benzyloxy-3,5-dimethylphenylboronic acid, is a boronic acid derivative that is significant in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various chemical compounds. The presence of the benzyloxy and dimethyl groups on the phenyl ring can influence the reactivity and stability of the boronic acid, making it a versatile reagent in chemical transformations .

Synthesis Analysis

The synthesis of related boronic acid compounds often involves the reaction of organoboranes with suitable organic precursors. For instance, o-formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, showcasing the reactivity of boronic acids with nitrogen-containing heterocycles . Similarly, 4-Benzyloxy-3,5-dimethylphenylacetate, a related ester, can be converted into N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which are key intermediates for the synthesis of tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties. In the case of 4-Benzyloxy-3,5-dimethylphenylboronic acid, the boron atom would be expected to be trigonal planar with an empty p-orbital that can undergo coordination with various nucleophiles. Structural studies of similar organoboron compounds reveal non-planar rings and unusual bond lengths due to steric hindrance, which could also be relevant for the molecular geometry of the compound .

Chemical Reactions Analysis

Boronic acids are known for their participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The benzyloxy and dimethyl substituents on the phenyl ring of 4-Benzyloxy-3,5-dimethylphenylboronic acid would influence its reactivity in such coupling reactions. Additionally, boronic acids can undergo condensation reactions with azo compounds, as seen in the synthesis of azo-benzoic acids, which may also be relevant for the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of alkoxy groups can impart liquid crystalline properties to boronic acid derivatives, as observed in the study of difluoroboron complexes of barbituric acid derivatives . The benzyloxy group in 4-Benzyloxy-3,5-dimethylphenylboronic acid is likely to affect its solubility, melting point, and stability. The compound's acidity and ability to form dimers or polymers through boron-oxygen interactions are also important physical and chemical characteristics .

Scientific Research Applications

  • Suzuki–Miyaura Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound is used as a reagent in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
    • Method : The process involves the use of a palladium catalyst and an organoboron reagent (like 4-Benzyloxy-3,5-dimethylphenylboronic acid). The reaction occurs through oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
    • Results : The outcomes of these reactions are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Extraction of Sugars

    • Field : Biochemistry
    • Application : This compound is used as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
  • Preparation of Penultimate Methyl Ester

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant to prepare penultimate methyl ester .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Preparation of Methyl Ester

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant to prepare methyl ester .
  • Formal Anti-Markovnikov Hydromethylation of Alkenes

    • Field : Organic Chemistry
    • Application : This compound is used in the formal anti-Markovnikov hydromethylation of alkenes . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Future Directions

: Sigma-Aldrich: 4-benzyloxy-3,5-dimethylphenylboronic acid : ChemicalBook: 4-Benzyloxy-3,5-dimethylphenylboronic acid

properties

IUPAC Name

(3,5-dimethyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTSQFDAXDNKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400741
Record name [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3,5-dimethylphenylboronic acid

CAS RN

333788-94-6
Record name [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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